molecular formula C13H13N3S B4618669 3-[(4,6-dimethyl-2-quinazolinyl)thio]propanenitrile

3-[(4,6-dimethyl-2-quinazolinyl)thio]propanenitrile

Cat. No.: B4618669
M. Wt: 243.33 g/mol
InChI Key: GGVSFEDTFFEXJK-UHFFFAOYSA-N
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Description

3-[(4,6-dimethyl-2-quinazolinyl)thio]propanenitrile is a useful research compound. Its molecular formula is C13H13N3S and its molecular weight is 243.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.08301860 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study highlighted the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, revealing promising antimicrobial results for selected compounds. This suggests the potential for developing new antimicrobial agents from similar chemical structures (Kheder & Mabkhot, 2012).
  • Another research focused on the synthesis of 7, 7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones using a zinc ferrite nanocatalyst, showing enhanced yields and highlighting its eco-friendly and economically viable production process. The synthesized compounds exhibited significant antimicrobial activity, especially those possessing electron-withdrawing groups (Rao et al., 2021).

Anticancer Activity

  • Research into pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1,2,3]triazines derivatives showed in vitro cytotoxic activities against human cancer cell lines, suggesting potential applications in cancer treatment. Compounds were evaluated using the MTT assay, with some showing potency comparable to doxorubicin (Hassan, Moustafa, & Awad, 2017).

Synthesis Techniques

  • Studies have also focused on the development of efficient synthesis methods for creating quinazoline derivatives. One such method involves organocatalysis, presenting a mild and efficient system for synthesizing novel classes of thiazoloquinazolines (Behbehani & Ibrahim, 2013).

Antimicrobial and Antifungal Derivatives

  • Polyhalobenzonitrile quinazolin-4(3H)-one derivatives were synthesized and characterized for their antimicrobial activities against various bacterial and fungal strains. Certain derivatives showed significant activity, suggesting their potential as antimicrobial agents (Shi et al., 2013).

Novel Chemical Derivatives

  • The chemical compound has served as a basis for synthesizing a wide range of derivatives, each with unique structures and potential biological activities. These include efforts to create fused heterocyclic compounds and explore their pharmacological applications (Wasfy, 2003).

Properties

IUPAC Name

3-(4,6-dimethylquinazolin-2-yl)sulfanylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-9-4-5-12-11(8-9)10(2)15-13(16-12)17-7-3-6-14/h4-5,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVSFEDTFFEXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)SCCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.